Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfonyl-linked azetidine ring and a 4-(trifluoromethyl)benzo[d]thiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity compared to larger cyclic amines . The sulfonyl bridge likely contributes to hydrogen-bonding interactions, making the compound a candidate for applications in medicinal chemistry or agrochemicals, though its exact biological targets remain unspecified in the provided evidence.
Properties
IUPAC Name |
methyl 3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5S3/c1-26-15(23)14-12(5-6-28-14)30(24,25)22-7-9(8-22)27-16-21-13-10(17(18,19)20)3-2-4-11(13)29-16/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHGXLTAKDQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as trifluoromethylbenzoic acid, under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed through a cyclization reaction involving a suitable amine and an epoxide or halide precursor.
Linking the Benzo[d]thiazole and Azetidine Rings: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with the azetidine intermediate.
Esterification: The final step involves the esterification of the thiophene-2-carboxylic acid with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution on the benzo[d]thiazole ring can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution on the thiophene ring can involve nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group and benzo[d]thiazole moiety are known to enhance biological activity, making this compound a candidate for drug development.
Medicine
In medicine, Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzo[d]thiazole moiety can interact with various biological pathways. The sulfonyl group is known to improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds such as 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () share the benzo[d]thiazole motif but lack the azetidine-sulfonyl-thiophene architecture. These derivatives prioritize fused triazole-imidazole systems, which may enhance π-π stacking in biological targets but reduce solubility compared to the target compound’s sulfonyl group .
Triazole-Thiazole Hybrids
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () incorporate triazole and thiazole rings, analogous to the target’s thiophene and benzo[d]thiazole.
Functional Group Comparisons
Sulfonyl-Containing Compounds
Sulfonylurea herbicides such as triflusulfuron methyl ester () share the sulfonylurea bridge but replace the azetidine-benzo[d]thiazole system with triazine rings.
Fluorinated Analogues
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () shares the thiophene carboxylate and fluorinated aryl groups with the target compound. Fluorination in both compounds improves metabolic stability, but the pyrazolo-pyrimidine core in may confer distinct pharmacokinetic profiles .
Spectral Characterization
Table 1: Key Comparisons with Structural Analogues
Research Implications and Gaps
- However, explicit bioactivity data are absent in the evidence.
- Agrochemical Potential: Structural parallels to sulfonylureas () imply herbicidal activity, but the azetidine ring may reduce soil persistence compared to triazine-based herbicides .
- Synthetic Optimization : ’s use of boronic acid coupling (Suzuki reaction) could be adapted for late-stage functionalization of the thiophene ring .
Biological Activity
Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.
The chemical formula for this compound is , with a molecular weight of 425.4 g/mol. The structure features a trifluoromethyl group, a benzothiazole moiety, and an azetidine ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C17H10F3N3O3S2 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 2170729-29-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole ring and subsequent modifications to introduce the thiophene and azetidine functionalities. Detailed synthetic routes have been reported in various studies, highlighting the importance of optimizing conditions for yield and purity.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that similar benzothiazole compounds can induce apoptosis in various cancer cell lines, including HepG2 cells, with IC50 values as low as 1.2 nM for some derivatives . The mechanism often involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
In addition to anticancer properties, there is evidence suggesting that related compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, IC50 values against COX-1 and COX-2 have been reported in the range of 19.45 to 42.1 μM for similar thiazole derivatives . This dual activity highlights the potential for therapeutic applications in both cancer treatment and inflammatory diseases.
The biological mechanisms through which this compound exerts its effects may include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Inhibition of Key Enzymes : Such as COX enzymes involved in inflammatory pathways.
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on HepG2 Cells : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in HepG2 cells, demonstrating significant cytotoxicity and potential as anticancer agents .
- Anti-inflammatory Activity Evaluation : Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes, showing promise in reducing inflammation .
Q & A
Q. Table 1: Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis of sulfonyl chloride |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Catalyst | Triethylamine (TEA) | Neutralizes HCl byproduct |
Q. Table 2: Spectroscopic Signatures of Functional Groups
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene C-H | 6.8–7.5 (1H) | - |
| Sulfonyl (S=O) | - | 1350–1150 |
| Trifluoromethyl | ~120 (13C) | 1100–1200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
